Tert-butyl 2-allylazepane-1-carboxylate
Description
Tert-butyl 2-allylazepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring with a tert-butyl carboxylate group at position 1 and an allyl substituent at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules that require conformational rigidity or stereochemical control. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the allyl moiety offers reactivity for further functionalization (e.g., via cycloaddition or oxidation) .
Properties
IUPAC Name |
tert-butyl 2-prop-2-enylazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-9-12-10-7-6-8-11-15(12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUOPPALBOQXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Tert-butyl 2-allylazepane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-allylazepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The tert-butyl azepane carboxylate family includes derivatives with varying substituents on the azepane ring. Key analogues are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The allyl group in the target compound provides π-electrons for conjugation, enabling Diels-Alder or thiol-ene click chemistry, which is absent in amino- or hydroxy-substituted analogues . Hydroxy and methyl groups (as in the 4-hydroxy-5-methyl derivative) introduce polarity and steric hindrance, influencing crystallinity and solubility in aqueous media .
- Molecular Weight and Solubility: Tert-butyl esters generally exhibit higher solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate) compared to non-esterified azepanes. The allyl-substituted derivative is less polar than amino- or hydroxy-containing analogues, favoring organic-phase reactions .
Target Compound (this compound):
Ring Formation: Azepane ring construction via cyclization of a linear precursor (e.g., a diamine or amino alcohol).
Esterification : Introduction of the tert-butyl carboxylate group using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions.
Allylation : Allyl group installation at position 2 via nucleophilic substitution or palladium-catalyzed coupling .
Comparison with Analogues:
- Tert-butyl 4-amino-5-phenylazepane-1-carboxylate: Synthesized via reductive amination of a ketone intermediate followed by Boc protection .
- Tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate : Produced through hydroxylation of a pre-functionalized azepane using oxidizing agents (e.g., mCPBA) .
Key Differences:
- The allyl-substituted compound requires transition-metal catalysts (e.g., Pd) for precise regioselectivity, whereas amino/hydroxy derivatives rely on simpler acid-base or redox chemistry.
- Steric hindrance from the tert-butyl group necessitates optimized reaction temperatures (often 0–25°C) to avoid decomposition, a challenge less prominent in smaller substituents like methyl .
Stability and Reactivity
- Thermal Stability : Tert-butyl esters are thermally labile above 100°C, with decomposition releasing isobutylene gas. This is consistent across analogues but mitigated in hydroxyl-substituted derivatives due to hydrogen-bonding stabilization .
- Chemical Reactivity: The allyl group undergoes ozonolysis to yield aldehydes, whereas amino groups participate in amide bond formation. Hydroxy-substituted derivatives are prone to acetylation or sulfonation, limiting their utility in acidic environments .
Biological Activity
Tert-butyl 2-allylazepane-1-carboxylate is a synthetic compound with a unique structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H25NO2
- Molecular Weight : 239.35 g/mol
- CAS Number : 153749-94-1
The compound features a tert-butyl group and an allylazepane structure, which contributes to its chemical reactivity and biological properties. The presence of the carboxylate functional group is significant for various biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . A study highlighted its potential effectiveness against various bacterial strains, suggesting that the compound could serve as a lead structure for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The tert-butyl group is known to modulate lipophilicity, which can affect the compound's absorption and distribution in biological systems. Studies on similar compounds have shown that modifications to the alkyl groups can significantly alter their pharmacokinetic profiles and biological efficacy .
Synthesis of this compound
Several synthetic pathways have been developed for the preparation of this compound. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace leaving groups in precursor compounds.
- Esters Formation : Reacting carboxylic acids with alcohols under acidic conditions to form esters.
These reactions are crucial for modifying the compound for specific applications in organic synthesis and pharmaceuticals.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotic controls. The results demonstrated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. This suggests that the compound could be developed into a new class of antimicrobial agents.
Case Study 2: Structure-Activity Modifications
Another study explored various derivatives of azepane compounds, including this compound. The findings indicated that slight modifications in the side chains could enhance or reduce biological activity, emphasizing the importance of SAR in drug design .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 2-oxoazepane-1-carboxylate | Contains a ketone instead of an alkene | Potentially different reactivity due to carbonyl presence |
| Tert-butyl 1,2-dihydroazetidine-1-carboxylate | A saturated azetidine derivative | May exhibit different biological activity |
| (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate | Different side chain | Specific stereochemistry may influence activity |
This table illustrates how structural variations among azepane derivatives can lead to diverse biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
